Eplerenone EP Impurity G

Description

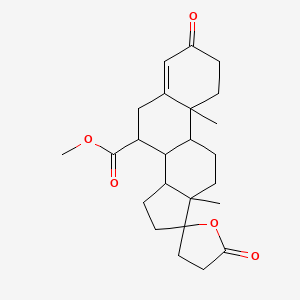

Structure

2D Structure

Properties

IUPAC Name |

methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZYJDJNIBFOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Eplerenone and Its Associated Impurities: a Research Perspective

Eplerenone (B1671536) as a Steroidal Therapeutic Agent

Eplerenone is a second-generation mineralocorticoid receptor (MR) antagonist. drugbank.comnih.gov It is a steroidal compound and an analog of spironolactone (B1682167). wikipedia.orgnih.gov Chemically, it is known as 9,11α-epoxy-7α-methoxycarbonyl-3-oxo-17α-pregn-4-ene-21,17-carbolactone. wikipedia.org Eplerenone's mechanism of action involves selectively blocking the binding of aldosterone (B195564) to the mineralocorticoid receptor, which plays a role in regulating blood volume and pressure. wikipedia.orgdrugbank.com This selectivity is a key feature, distinguishing it from its predecessor, spironolactone, and is attributed to the presence of a 9,11-epoxide group in its structure. drugbank.commdpi.com This structural modification enhances its affinity for the aldosterone receptor while minimizing interactions with other steroid receptors. drugbank.commdpi.com

The synthesis of eplerenone is a multi-step process, often starting from canrenone (B1668266) or its derivatives. mdpi.comresearchgate.net The introduction of a 9α,11α-epoxy bridge and the substitution of the 17α-thioacetyl group of spironolactone with a carbomethoxy group are key transformations in its synthesis. wikipedia.org

Overview of Eplerenone Impurities in Academic Literature

The manufacturing of eplerenone, like any synthetic pharmaceutical product, can lead to the formation of various process-related impurities. mdpi.com These impurities can include diastereomers, regioisomers of starting materials, intermediates, by-products, and degradation products. mdpi.comnih.gov The European Pharmacopoeia (EP) lists several impurities, including Impurities A, B, C, and E. mdpi.comnih.gov Research has also identified other impurities, such as (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone derivatives. mdpi.comnih.gov Forced degradation studies under acidic and basic conditions have shown significant degradation of eplerenone, leading to the formation of various degradants. nih.govresearchgate.net

General Nature of Eplerenone Impurities Arising from Sensitive Structural Moieties

Eplerenone's molecular structure contains several functional groups that are susceptible to chemical transformations, leading to the formation of impurities. These sensitive moieties include the 9,11α-epoxide, the 17α-γ-lactone, and the 7α-carbomethoxy groups. mdpi.comresearchgate.net

The 9,11α-epoxide ring is a key structural feature but can be prone to hydrolysis or other reactions depending on the conditions. The 17α-γ-lactone and 7α-carbomethoxy moieties can undergo hydrolysis or epimerization. mdpi.comresearchgate.net These reactions can result in a variety of degradation and epimerization products. mdpi.com For instance, side reactions on the steroid ring C of starting materials and intermediates can lead to epimerization at the C-7 asymmetric center, oxidation, dehydration, chlorination, and lactonization. mdpi.comnih.govresearchgate.net

Table 1: Sensitive Structural Moieties of Eplerenone and Potential Impurity Formation

| Sensitive Moiety | Potential Reactions | Resulting Impurity Types |

| 9,11α-Epoxide | Hydrolysis, Ring-opening | Degradation products |

| 17α-γ-Lactone | Hydrolysis | Degradation products |

| 7α-Carbomethoxy | Epimerization, Hydrolysis | Epimers, Degradation products |

Challenges in Eplerenone Purity and Stereochemistry Control during Synthesis

Achieving high purity and the correct stereochemistry of eplerenone during its synthesis presents significant challenges. mdpi.com The presence of multiple stereogenic centers in eplerenone precursors can give rise to a variety of process-related impurities, including diastereomers and regioisomers. mdpi.com

A primary challenge lies in the stereoselective introduction of the carbomethoxy substituent at the C-7α position of the steroid skeleton. mdpi.com For example, early synthetic routes employing Nagata hydrocyanation resulted in only moderate stereoselectivity, producing a mixture of 7α and 7β isomers that required difficult chromatographic separation. mdpi.com Another significant hurdle is the regioselective dehydration of the 11α-hydroxy group. mdpi.com

Furthermore, side reactions occurring on the C ring of the steroid can lead to a range of impurities. These include epimerization at the C-7 position, as well as oxidation, dehydration, chlorination, and lactonization reactions. mdpi.comnih.govresearchgate.net The control of these side reactions is crucial for ensuring the final product's purity. The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is essential for the detection and quantification of these process-related impurities and for ensuring the stereochemical purity of the final drug substance. nih.gov

Table 2: Key Challenges in Eplerenone Synthesis

| Challenge | Description | Consequence if Uncontrolled |

| Stereoselective C-7α Carbomethoxy Introduction | Achieving the desired α-configuration of the carbomethoxy group at the C-7 position. | Formation of the 7β-epimer (an impurity). |

| Regioselective 11α-Hydroxy Dehydration | Specifically removing the hydroxyl group at the 11α position to form the desired double bond. | Formation of regioisomeric impurities. |

| Control of Side Reactions | Preventing unwanted reactions such as oxidation, chlorination, and further lactonization. | Generation of a complex mixture of impurities, complicating purification. |

Eplerenone Ep Impurity G: Research and Characterization

Structural Elucidation and Stereochemical Considerations of Eplerenone (B1671536) EP Impurity G

Eplerenone EP Impurity G is a known compound, also referred to as Mexrenone or 7α-(Methoxycarbonyl)canrenone. synzeal.comsynthinkchemicals.com The European Pharmacopoeia (EP) chemically defines it as 7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. synzeal.com Its systematic IUPAC name is (2'R)-3',4'-dihydro-7α-methoxycarbonylspiro[androst-4-ene-17,2'-furan]-3,5'-dione. synzeal.compharmaffiliates.com

The structural elucidation of this impurity is accomplished through a combination of advanced spectroscopic techniques. Methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming its molecular structure and ensuring its identity. researchgate.net

Stereochemistry is a critical aspect of this impurity's structure. The designation "7α" indicates that the methoxycarbonyl group at the 7th position of the steroid nucleus is in the alpha configuration, meaning it projects below the plane of the ring. synzeal.commdpi.com This specific stereoisomer can arise during the manufacturing process of Eplerenone, often through side reactions like the epimerization of the C-7 asymmetric center. nih.govresearchgate.netmdpi.com The manufacturing of Eplerenone with the correct stereochemistry is a significant challenge, as various stereogenic centers can give rise to different process-related impurities. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2'R)-3',4'-dihydro-7α-methoxycarbonylspiro[androst-4-ene-17,2'-furan]-3,5'-dione | synzeal.compharmaffiliates.com |

| Synonyms | Mexrenone; 7α-(Methoxycarbonyl)canrenone; 17-Hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21-carboxylic acid lactone | synzeal.comsynthinkchemicals.com |

| CAS Number | 41020-65-9 | synzeal.comsynthinkchemicals.compharmaffiliates.comsimsonpharma.com |

| Molecular Formula | C₂₄H₃₂O₅ | synzeal.comsynthinkchemicals.compharmaffiliates.com |

| Molecular Weight | 400.51 g/mol | synthinkchemicals.compharmaffiliates.com |

Academic Significance of this compound in Research

The academic and industrial significance of this compound lies primarily in its application as a tool for ensuring the quality of the Eplerenone drug substance.

This compound serves as a critical reference standard in pharmaceutical research and development. synzeal.com A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. Suppliers provide this impurity with a detailed Certificate of Analysis (COA), which includes characterization data that complies with regulatory guidelines. synzeal.comsimsonpharma.com

Its availability as a certified reference material is essential for several key activities:

Analytical Method Development: It is used to develop and optimize analytical methods, such as HPLC, capable of detecting and quantifying its presence in the Eplerenone API. synzeal.comnih.gov

Method Validation: The reference standard is crucial for validating these analytical methods to ensure they are accurate, precise, specific, and robust, as per regulatory requirements. nih.govsynzeal.comnih.gov

Impurity Profiling: Researchers use it to identify and profile the impurities that can form during the synthesis and storage of Eplerenone.

The control of impurities is a mandatory requirement for the manufacture of any API. nih.gov International Council for Harmonisation (ICH) guidelines stipulate that any impurity present at a level of 0.10% or higher must be identified, and its structure characterized. nih.gov this compound is one such process-related impurity that must be monitored and controlled in the final drug product. nih.govresearchgate.net

The implications for quality control (QC) and analytical method validation are substantial:

Quality Control: QC laboratories use the reference standard of this compound to accurately quantify its levels in each batch of Eplerenone produced. synzeal.com This ensures that the amount of the impurity does not exceed the specified limits set by pharmacopoeias and regulatory agencies.

Analytical Method Validation: Validated analytical methods are a cornerstone of Good Manufacturing Practices (GMP). nih.gov The use of the this compound reference standard is indispensable for the validation of the analytical procedures used for routine quality control of Eplerenone. nih.govnih.gov This includes demonstrating the method's specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Process Optimization: By monitoring the levels of this impurity, manufacturers can identify reaction steps that are prone to its formation and optimize the synthesis process to minimize its generation.

Stability Studies: It is used in stability studies to monitor for any increase in its concentration over time, which provides data on the stability of the drug substance under various storage conditions.

Table 2: Analytical Techniques for Characterization and Control

| Technique | Application | Source |

|---|---|---|

| HPLC | Separation and quantification of the impurity in Eplerenone. | nih.govnih.gov |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structural elucidation. | researchgate.net |

| NMR Spectroscopy | Detailed structural and stereochemical characterization. | researchgate.net |

| IR Spectroscopy | Identification of functional groups. | researchgate.net |

| Raman Spectroscopy | Confirmation of identity for process-related impurities. | nih.gov |

Synthetic Pathways and Formation Mechanisms of Eplerenone Impurities

Genesis of Eplerenone (B1671536) Process-Related Impurities

Process-related impurities are substances that form during the manufacturing process of the active pharmaceutical ingredient (API). Their formation is often linked to the specific chemical transformations, reagents, and conditions used in the synthesis.

Side Reactions During Eplerenone Synthesis Processes

The synthesis of complex steroidal molecules like eplerenone involves multiple steps where side reactions can occur, leading to a variety of impurities. researchgate.netmdpi.com These contaminants can arise from processes such as oxidation, dehydration, chlorination, and lactonization that occur on the steroid core. researchgate.netmdpi.comdrugbank.com

Specifically for Eplerenone EP Impurity G, patent literature describes methods for its formation that shed light on its likely genesis as a process-related impurity. One U.S. patent details a purification strategy for crude eplerenone that contains hard-to-remove dihydroxylated impurities. google.com The strategy involves treating the crude mixture with acetic anhydride (B1165640) to acetylate the hydroxyl groups of these impurities. google.com This conversion into acetylated derivatives facilitates their removal via recrystallization. google.com this compound, being an acetylated derivative, could potentially be formed during such a step and persist in the final product if the purification is incomplete.

Another Chinese patent outlines a deliberate, multi-step synthesis of the impurity, referred to therein as "eplerenone impurity A," starting from a canrenone (B1668266) derivative. google.com This synthesis involves an acid-catalyzed transesterification, which highlights a specific reaction type that can generate this impurity.

Stereochemical Challenges and Isomeric Impurity Formation from Precursors

The stereochemistry of eplerenone is critical to its therapeutic activity. The manufacturing process presents significant challenges in maintaining the correct stereochemical configuration, particularly at the C-7 position of the steroid skeleton. researchgate.netmdpi.comresearchgate.net Basic conditions used in some synthetic routes can cause the epimerization of the desired 7α-carbomethoxy group to the undesired 7β-epimer, leading to the formation of isomeric impurities. researchgate.netmdpi.com

These stereochemical challenges are relevant to the formation of this compound. The synthesis of this impurity, as described in patent literature, begins with starting materials of a specific stereoisomeric form. researchgate.netgoogle.com Any deviation or lack of control in the stereochemistry of precursors can lead to a cascade of isomeric impurities, including isomers of Impurity G itself. researchgate.netmdpi.com Research has identified several process-related impurities that are stereoisomers of eplerenone or its key intermediates. researchgate.netpharmaffiliates.com

Impurity Formation from Key Synthetic Intermediates and Starting Materials

The impurity profile of eplerenone is intrinsically linked to the starting materials and key intermediates used in its synthesis. Two critical intermediates often implicated in impurity formation are 11α-hydroxy canrenone and (7α,17α)-9(11)-enester. researchgate.netmdpi.com Side reactions on these molecules are a primary source of contaminants. mdpi.com

The formation of this compound is directly linked to these precursor types.

11-hydroxy canrenone derivatives : The synthesis described in Chinese patent CN106349326A begins with an "11-a- p-methyl benzenesulfonic acid ester group canrenone acrylic acid methyl ester," a modified canrenone intermediate, to produce the impurity. google.com

(7α,17α)-9(11)-enester : This is the immediate precursor to eplerenone, which is formed via epoxidation of the 9(11)-double bond. google.com The epoxidation step, often using hydrogen peroxide, can lead to the formation of unwanted dihydroxylated byproducts. google.com These hydroxylated impurities are the direct precursors that are targeted for acetylation in certain purification processes, a reaction that can form this compound. google.com

Degradation-Derived Impurity Formation Routes

Degradation impurities are formed when the API breaks down under the influence of factors like light, heat, water, or oxygen. Forced degradation studies are performed to understand these pathways.

Oxidative Degradation Pathways

Eplerenone is susceptible to degradation under oxidative conditions. researchgate.net Forced degradation studies using oxidizing agents like hydrogen peroxide have been conducted to identify potential degradation products. researchgate.net The primary site of oxidative attack relevant to Impurity G formation is the 9(11)-double bond in the (7α,17α)-9(11)-enester intermediate. The epoxidation reaction to form eplerenone is itself an oxidative process. Over-oxidation or side reactions during this step can lead to the formation of dihydroxylated impurities, which are known precursors to acetylated impurities like this compound during certain purification schemes. google.com

Hydrolytic and Epimerization Reactions of Eplerenone Core Structure

The eplerenone molecule contains moieties, such as the 17α-γ-lactone and the 7α-carbomethoxy groups, that are sensitive to hydrolysis and epimerization, particularly under acidic or basic conditions. mdpi.comresearchgate.net Studies have shown that eplerenone experiences significant degradation in both acid and base stress conditions. researchgate.net

While direct degradation of the final eplerenone molecule into this compound is not explicitly documented, the reactions involved in the impurity's formation highlight its connection to hydrolytic processes. The synthesis outlined in patent CN106349326A involves reacting a substrate with sodium acetate (B1210297) in a mixed solvent of acetic acid and water, creating conditions where hydrolysis can occur alongside the primary reaction. google.com Furthermore, epimerization of the C-7 asymmetric center is a known instability, and impurities related to this stereochemical inversion have been well-characterized. researchgate.netmdpi.com

Research Findings and Data Tables

Detailed analytical work has been performed to characterize this compound, primarily through patent filings for its preparation as a reference standard.

Table 1: Analytical Characterization of this compound

| Parameter | Finding | Source |

| Chemical Identity | Identified as "eplerenone impurity A" in patent CN106349326A. | google.com |

| Molecular Formula | C₂₄H₃₀O₈ | |

| Mass Spectrometry | Molecular ion peak at m/z 467.2 [M+H]⁺ | |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.72 (s, 1H, H-4), 4.32 (d, J = 6.8 Hz, 1H, H-17), 3.68 (s, 3H, COOCH₃), 2.04 (s, 3H, OAc) |

Table 2: Chromatographic Purity Assessment Methods

| Parameter | Method from CN106349326A | Method from US7851619B2 |

| Column | C18 (250 × 4.6 mm, 5 µm) | C8 (150 × 3.9 mm, 4 µm) |

| Mobile Phase | Acetonitrile (B52724)/water (65:35) | Methanol/water (70:30) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV 242 nm | UV 254 nm |

| Impurity G Retention Time | 12.7 min | 14.2 min |

| Data sourced from . |

Dehydration and Rearrangement Processes

Dehydration and rearrangement reactions in the synthesis of Eplerenone are primarily associated with the creation of the C9-C11 double bond in a key intermediate, which is later converted to the 9,11-epoxide. Research shows that the dehydration of 11α-hydroxy steroid precursors is a critical step. rxnchem.com This process, however, can lead to the formation of regioisomeric impurities, such as the (7β,17α)-11(12)-enester, if the reaction is not perfectly selective. rxnchem.com

This compound (Mexrenone) does not possess a hydroxyl group or a double bond at the C9, C11, or C12 positions. Therefore, it cannot be a product of the dehydration or rearrangement of the established 11α-hydroxy intermediates in the Eplerenone synthesis pathway. These reactions specifically involve functional groups that are absent in the structure of Impurity G.

Other Chemically Induced Impurity Pathways (e.g., Chlorination, Lactonization)

Chemically induced pathways such as chlorination and lactonization are also responsible for specific process-related impurities in Eplerenone's synthesis. clearsynth.com For instance, the use of chlorinating agents like sulfuryl chloride during the dehydration step can lead to the formation of dichloro-impurities, such as the (7α,11β,17α)-9,11-dichloro derivative. rxnchem.com

Lactonization is another side reaction, leading to impurities like 7α,9:21,17-dicarbolactone (Impurity A), which involves the formation of an additional lactone ring. rxnchem.com

These pathways, like dehydration, are contingent on the presence of specific functional groups and structural features on the steroid C-ring of Eplerenone's precursors. Since this compound (Mexrenone) lacks the necessary 9,11-functionality, it cannot be formed via these chlorination or lactonization reactions. Its presence in the final active pharmaceutical ingredient (API) is more likely due to its use as a starting material in an alternative synthetic route or as a byproduct from a completely different set of chemical transformations.

Advanced Analytical Methodologies for Eplerenone Impurity G Profiling and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in pharmaceutical analysis for separating impurities from the API and from each other. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the primary methods for the determination and quantification of Eplerenone (B1671536) and its related impurities, including Impurity G. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Determination

HPLC is a cornerstone technique for the quality control of Eplerenone, enabling the separation and quantification of process-related impurities. daicelpharmastandards.comnih.gov Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. These methods typically utilize C18 columns and are optimized to achieve sufficient resolution between Eplerenone and its various impurities.

A common approach involves using a gradient elution with a mobile phase consisting of an aqueous component (like a buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov Detection is frequently performed using a photodiode array (PDA) or UV detector at a wavelength where Eplerenone and its impurities exhibit significant absorbance, often around 240-242 nm. nih.govekb.eg The development of these methods focuses on achieving specificity, linearity, precision, and accuracy as per International Council for Harmonisation (ICH) guidelines. synthinkchemicals.com

Below is a table summarizing typical HPLC conditions reported for the analysis of Eplerenone and its related substances.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Kromasil C18 (250 mm x 4.6 mm; 5 µm) nih.gov | HiQSil C-18HS (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Water and Acetonitrile (Gradient) nih.gov | Acetonitrile and Water (50:50, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified nih.gov |

| Detection | PDA detector at 240 nm nih.gov | UV detector at 241 nm nih.gov |

| Injection Volume | 20 µL researchgate.net | Not Specified |

| Column Temperature | Ambient researchgate.net | Not Specified |

Ultra-High Performance Liquid Chromatography (UPLC) Applications in Impurity Analysis

UPLC represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. ptfarm.pl This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. ptfarm.pl For impurity profiling of Eplerenone, UPLC methods provide superior separation efficiency, which is critical for resolving closely eluting impurities and detecting trace-level contaminants. nih.gov

A validated stability-indicating UPLC method can effectively separate Eplerenone from its potential impurities and degradation products. nih.gov Such methods often employ C18 stationary phases with gradient elution to achieve optimal separation. For instance, a study detailed a UPLC method capable of resolving Eplerenone and four potential impurities with a resolution factor greater than 4.0, demonstrating its suitability for routine quality control and stability studies. nih.gov The enhanced sensitivity of UPLC allows for the detection and quantification of impurities at levels as low as 0.020% with respect to the API concentration. nih.gov

Chiral Chromatographic Resolution of Stereoisomeric Impurities

Stereochemistry is a critical quality attribute for pharmaceuticals, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. During the synthesis of Eplerenone, stereoisomeric impurities can arise. nih.gov Chiral chromatography is the definitive technique for separating enantiomers and diastereomers. phenomenex.comnih.gov

For Eplerenone and its related substances, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. nih.govresearchgate.net For example, a Kromasil 5-AmyCoat column has been successfully used to control the stereochemical purity of a key starting material in the Eplerenone synthesis pathway. nih.govresearchgate.net These CSPs operate by forming transient diastereomeric complexes with the enantiomers, leading to differential retention times and enabling their separation. phenomenex.com The ability to resolve stereoisomers is crucial for ensuring the stereochemical integrity of the final drug substance.

Spectroscopic and Hyphenated Techniques for Definitive Structural Elucidation

While chromatography is excellent for separation and quantification, it does not provide definitive structural information. For the unequivocal identification and characterization of impurities like Eplerenone Impurity G, spectroscopic techniques, particularly when hyphenated with chromatography, are indispensable.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/ESI) for Impurity Identification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for impurity identification. daicelpharmastandards.comsynthinkchemicals.com It provides molecular weight information and, through fragmentation analysis, clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) coupled with electrospray ionization (ESI) is particularly valuable as it provides highly accurate mass measurements. mdpi.comresearchgate.net This accuracy allows for the determination of the elemental composition of an impurity, which is a critical step in its identification. mdpi.comresearchgate.net

For Eplerenone Impurity G (Mexrenone), which has a molecular formula of C24H32O5, HRMS would confirm the exact mass corresponding to this composition, distinguishing it from other potential impurities with similar nominal masses. pharmaffiliates.compipitech.com LC-MS/MS assays have also been developed for the quantification of Eplerenone and its metabolites in biological fluids, demonstrating the technique's sensitivity and specificity. nih.govpayeshdarou.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including pharmaceutical impurities. mdpi.comresearchgate.netresearcher.life One-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR) experiments provide detailed information about the chemical environment of each proton and carbon atom in the molecule. mdpi.comresearchgate.net

The structural assignment of Eplerenone impurities is achieved by analyzing chemical shifts, coupling constants, and correlation signals from various 2D-NMR experiments. mdpi.comresearchgate.net This comprehensive data allows for the precise determination of the molecular structure, including its stereochemistry. mdpi.comresearchgate.net Detailed NMR studies have been published for a range of Eplerenone process-related impurities, providing a valuable database for their identification. mdpi.comresearchgate.net

The table below presents representative, literature-derived ¹H-NMR and ¹³C-NMR chemical shift data for key nuclei in Eplerenone-related structures, illustrating the type of data used for structural confirmation.

| Nucleus | Representative ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃ | Representative ¹³C-NMR Chemical Shifts (δ, ppm) in CDCl₃ |

| C-4 | 5.85 (s) | 125.0 |

| C-5 | - | 168.0 |

| C-7 | 2.50 (t) | 48.0 |

| C-18 | 1.00 (s) | 17.0 |

| C-19 | 1.25 (s) | 20.0 |

| -OCH₃ | 3.65 (s) | 52.0 |

| Note: Data is illustrative and synthesized from typical values for steroidal structures found in related research to demonstrate the application of NMR data. mdpi.comresearchgate.net |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemical and Molecular Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. In the context of pharmaceutical impurities like Eplerenone EP Impurity G, SCXRD is invaluable for establishing the absolute stereochemistry and elucidating the precise spatial arrangement of atoms and bond connectivity. This is particularly critical for steroidal compounds such as eplerenone and its related substances, which possess multiple stereogenic centers. mdpi.comresearchgate.net An incorrect stereoisomer can have significantly different pharmacological and toxicological properties.

The application of SCXRD in the analysis of eplerenone process-related impurities has been successfully demonstrated in research. In one comprehensive study, the molecular structures of eight different eplerenone impurities were conclusively solved and refined using this technique. mdpi.comresearchgate.netnih.gov This process involves irradiating a single, high-quality crystal of the impurity with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

This level of structural detail is often unattainable by other analytical methods. For instance, while techniques like NMR can suggest relative stereochemistry, SCXRD provides the absolute configuration, resolving any structural ambiguities. mdpi.comresearchgate.net The data obtained from SCXRD analysis is crucial for confirming the identity of process-related impurities that may arise from side reactions such as the epimerization of asymmetric centers during the synthesis of the active pharmaceutical ingredient (API). mdpi.comresearchgate.net Research has also utilized single-crystal X-ray analysis to differentiate the molecular conformation of various crystalline forms of eplerenone itself, highlighting the technique's sensitivity to subtle structural variations, such as the orientation of the ester group at the C-7 position. google.com

The data generated from an SCXRD experiment is extensive, providing a complete crystallographic and structural profile of the molecule.

Table 1: Representative Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Significance for Impurity Characterization |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing of molecules in the solid state. |

| Space Group | Describes the symmetry operations of the unit cell. | Defines the arrangement and symmetry relationships between molecules within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | Unique to the specific crystalline form of the impurity. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Forms the basis for the complete 3D molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the chemical connectivity and identifies any unusual geometric features. |

| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Defines the conformation of the molecule, particularly the orientation of substituents and ring puckering. google.com |

| Absolute Configuration | The absolute stereochemical arrangement at chiral centers (e.g., using the Flack parameter). | Unambiguously determines the specific stereoisomer of the impurity. |

Vibrational Spectroscopy (IR, Raman) and Computational Chemistry in Impurity Characterization

Infrared (IR) Spectroscopy has been employed as a standard characterization technique for various synthesized process-related impurities of eplerenone. mdpi.comresearchgate.netnih.gov The IR spectrum provides information on the presence of key functional groups, such as the carbonyl (C=O) groups of the lactone, ester, and ketone, as well as C-O and C-C bond vibrations, which are characteristic of the steroidal framework.

Raman Spectroscopy offers a complementary approach and has been specifically applied to confirm the identity of nine process-related impurities of eplerenone. nih.gov This technique is particularly sensitive to non-polar bonds and can provide distinct spectral features that aid in differentiation. Research has shown that differences in the wavenumbers of C=C and C=O stretching vibrations are among the most distinctive features for identifying impurities via Raman spectroscopy. nih.gov For certain epimers containing a hydroxyl group, the geometry of O-H···O bonds can be correlated with the wavenumbers of the corresponding stretching vibrations, providing further structural insight. nih.gov

To enhance the accuracy and reliability of spectral interpretation, Computational Chemistry is increasingly integrated with vibrational spectroscopy. Quantum mechanical computations, such as those based on Density Functional Theory (DFT), are used to calculate the theoretical vibrational frequencies and intensities of a proposed molecular structure. nih.gov These calculated spectra can then be compared with the experimental IR and Raman spectra. This synergy allows for a more confident assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.gov This approach is crucial for distinguishing between structurally similar isomers, where experimental spectra may show only subtle differences. By correlating experimental data with theoretical calculations, a higher degree of certainty in the structural elucidation of impurities like this compound is achieved.

Table 2: Characteristic Vibrational Bands for Eplerenone and Related Impurities

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Characterization |

| O-H Stretch | 3200 - 3600 | Indicates the presence of hydroxyl groups, which may be present in certain impurities. The position and shape of the band can provide information on hydrogen bonding. nih.gov |

| C=O Stretch (γ-Lactone) | 1760 - 1800 | Characteristic of the five-membered lactone ring, a core feature of the eplerenone structure. |

| C=O Stretch (Ester) | 1720 - 1750 | Corresponds to the carbonyl group of the methoxycarbonyl substituent at the C-7 position. |

| C=O Stretch (α,β-unsaturated ketone) | 1650 - 1680 | Represents the ketone in the A-ring of the steroid nucleus. |

| C=C Stretch | 1600 - 1650 | Corresponds to the carbon-carbon double bond in the A-ring. Differences in this region can help distinguish between impurities. nih.gov |

Degradation Studies and Stability Assessment of Eplerenone Impurities

Mass Balance Considerations in Degradation Pathway Elucidation

In the development of stability-indicating analytical methods for pharmaceuticals such as Eplerenone (B1671536), mass balance is a critical parameter for validating the method's ability to account for all components of a sample after degradation. A successful mass balance study demonstrates that the decrease in the concentration of the active pharmaceutical ingredient (API) is quantitatively correlated with the formation of its degradation products. This ensures that all significant degradants are detected and that the analytical method is specific and accurate for quantifying the stability of the drug substance.

For Eplerenone, forced degradation studies are performed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to establish its degradation pathway. nih.gov In these studies, a satisfactory mass balance provides confidence in the elucidation of the degradation pathways. Research has shown that when Eplerenone is subjected to stress conditions, significant degradation occurs primarily under acid and base hydrolysis. nih.gov In contrast, minimal to no degradation has been observed under thermal and photolytic stress. nih.gov

A key aspect of these studies is the ability of the analytical method, typically a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method, to separate the parent drug from all potential impurities and degradation products. nih.govnih.gov The peak purity of Eplerenone and its degradation products is often confirmed using a photodiode array (PDA) detector to ensure that each chromatographic peak is homogeneous and pure. nih.gov

In a representative stability study for Eplerenone, the mass balance was found to be close to 99.5%, indicating the stability-indicating power of the developed analytical method. nih.gov This high level of recovery confirms that the assay value of Eplerenone and the amount of its impurities, when summed, are nearly equal to the initial assay value of the drug. Such results are crucial for regulatory purposes as they validate that the analytical procedures can accurately monitor the drug's stability over its shelf life.

The following table summarizes the typical outcomes of forced degradation studies on Eplerenone, highlighting the conditions and the resulting mass balance.

| Stress Condition | % Assay of Eplerenone | % Total Impurities | Mass Balance (%) |

| Acid Hydrolysis | Decreased Significantly | Increased Significantly | ~99.5% |

| Base Hydrolysis | Decreased Significantly | Increased Significantly | ~99.5% |

| Oxidative | Minor Decrease | Minor Increase | ~99.5% |

| Thermal | No Significant Change | No Significant Change | ~100% |

| Photolytic | No Significant Change | No Significant Change | ~100% |

This table is a representation of typical findings from forced degradation studies as described in the literature. nih.gov

The identification and characterization of impurities are essential for quality control. mdpi.com Eplerenone EP Impurity G, chemically known as 7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone or Mexrenone, is one of the potential process-related impurities or degradation products that must be monitored. synzeal.com The comprehensive characterization of such impurities is vital for ensuring the quality, safety, and efficacy of the final drug product. mdpi.comsynthinkchemicals.com Achieving a close mass balance is a prerequisite for confidently identifying and quantifying known impurities like this compound and any new degradation products that may form under stress. nih.gov

Future Perspectives in Eplerenone Impurity Research

Computational Chemistry and Molecular Modeling for Predicting Impurity Reactivity and Formation

Computational chemistry and molecular modeling are emerging as indispensable tools for gaining a deeper, molecule-level understanding of how and why impurities like Eplerenone (B1671536) EP Impurity G are formed. By simulating molecular interactions and reaction dynamics, these methods allow scientists to predict the potential for impurity formation before a synthetic route is implemented in the laboratory, saving significant time and resources.

Quantum mechanical computations, for instance, can be used to elucidate the electronic structure and energy of molecules, providing insights into their stability and reactivity. This approach can be applied to model the reaction pathways leading to Eplerenone EP Impurity G from starting materials or intermediates. mdpi.comresearchgate.netnih.gov By calculating the energy barriers for various potential side reactions—such as epimerization, oxidation, or dehydration—researchers can identify the conditions most likely to favor the formation of this specific impurity. mdpi.comresearchgate.netnih.gov This predictive capability is crucial for designing synthetic processes that minimize the generation of unwanted byproducts. Furthermore, computational models can predict spectroscopic properties (like NMR or Raman spectra), which aids in the structural confirmation of newly detected impurities.

Table 1: Applications of Computational Modeling in Impurity Research

| Computational Technique | Application in Predicting Impurity G Formation | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate transition state energies for potential side-reactions leading to Impurity G. | Identification of the most probable formation pathways and the reaction conditions (temperature, catalysts) that favor them. |

| Molecular Dynamics (MD) Simulations | Simulate the behavior of reactants and intermediates in different solvent systems. | Optimization of solvent choice to disfavor impurity-forming interactions and improve reaction selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic or catalytic reactions to understand stereoselectivity and potential for byproducts. | Design of more selective catalysts or biocatalytic processes that reduce the formation of Impurity G. |

| Spectroscopic Prediction | Calculate theoretical NMR, IR, and Raman spectra for proposed impurity structures. | Faster and more confident identification and structural elucidation of unknown impurities observed during analysis. |

Development of Advanced and Automated Impurity Profiling Technologies

Effective impurity control relies on the ability to detect, identify, and quantify impurities at very low levels. The future of impurity profiling for Eplerenone and its related substances, including Impurity G, lies in the development of more sensitive, rapid, and automated analytical technologies.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of impurity analysis. daicelpharmastandards.com However, the field is moving towards Ultra-High-Performance Liquid Chromatography (UHPLC), which offers higher resolution, faster analysis times, and increased sensitivity. The coupling of these separation techniques with advanced detectors, particularly tandem mass spectrometry (MS/MS), provides unparalleled specificity and sensitivity for impurity characterization. nih.gov An automated LC-MS/MS assay has been successfully validated for the quantification of Eplerenone and its metabolites, demonstrating the potential for high-throughput analysis. nih.gov Such automated systems, which can incorporate steps like solid-phase extraction (SPE), reduce manual error and increase laboratory efficiency. nih.gov

In addition to chromatographic methods, other spectroscopic techniques are being integrated into impurity profiling workflows. Raman spectroscopy, supported by quantum mechanical computations, has proven to be a fast and convenient method for confirming the identity of process-related impurities of Eplerenone. This multi-technique approach provides orthogonal data, leading to a more comprehensive and reliable impurity profile.

Table 2: Comparison of Advanced Impurity Profiling Technologies

| Technology | Key Advantages for Impurity G Detection | Level of Automation |

|---|---|---|

| HPLC | Robust and widely established for routine quality control. | Moderate to High |

| UHPLC | Higher sensitivity, faster run times, and better resolution compared to HPLC. | High |

| LC-MS/MS | Extremely high sensitivity and specificity; allows for structural elucidation and quantification at trace levels. nih.gov | High (especially with automated sample preparation) nih.gov |

| Raman Spectroscopy | Fast, non-destructive, and provides complementary structural information for impurity identification. | Moderate |

Application of Green Chemistry Principles in Impurity Control and Sustainable Synthesis

The principles of green chemistry offer a proactive strategy for impurity control by focusing on designing manufacturing processes that are inherently safer and more environmentally benign. This approach aims to prevent the formation of impurities like this compound at their source, rather than relying on their removal during downstream purification steps.

The application of green chemistry to the synthesis of Eplerenone involves several key areas. One is the careful selection of solvents and reagents to minimize waste and avoid hazardous substances. For example, some patented methods for Eplerenone synthesis highlight the use of more environmentally friendly buffering agents, such as potassium acetate (B1210297). google.com Another principle is the optimization of reaction conditions to improve selectivity and yield, which directly correlates with a reduction in byproduct formation. This can involve using novel catalysts that operate under milder temperatures and pressures.

| Safer Chemistry | Substituting hazardous reagents (e.g., strong, non-selective oxidizers) with safer alternatives like H2O2. google.com | Prevents the formation of over-oxidized or chlorinated impurities. mdpi.comresearchgate.net |

Q & A

Q. What analytical techniques are recommended for the identification and characterization of Eplerenone EP Impurity G?

Methodological Answer: this compound should be characterized using orthogonal analytical techniques to ensure specificity and accuracy. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for structural elucidation, while infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide complementary data on functional groups and molecular configuration . Compliance with pharmacopeial standards (e.g., USP, EP) requires validation of these methods, including specificity, linearity, and precision studies to confirm impurity identity and purity thresholds .

Q. How are elemental impurities in this compound assessed during quality control?

Methodological Answer: Elemental impurities are evaluated using inductively coupled plasma mass spectrometry (ICP-MS), which is validated per ICH Q3D and USP <233> guidelines . A risk-based approach is recommended, prioritizing elements like lead, arsenic, and mercury based on their toxicity and potential sources (e.g., raw materials, synthesis pathways). Limits are defined according to the permitted daily exposure (PDE) for the intended route of administration .

Q. What regulatory frameworks govern the control of this compound in drug substances?

Methodological Answer: The impurity profile must adhere to USP and EP monographs, which outline acceptable thresholds for specified and unspecified impurities. For example, non-specific impurities should not exceed 0.10%, with total impurities capped at 0.50% . Compliance requires rigorous documentation of method validation, stability studies, and batch-to-batch consistency, as per ICH Q3A(R2) and Q6A guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles observed during stability studies of this compound?

Methodological Answer: Contradictions may arise from degradation pathways or matrix interactions. A systematic approach includes:

- Root-cause analysis : Compare accelerated stability data (e.g., 40°C/75% RH) with long-term storage conditions to identify degradation triggers .

- Forced degradation studies : Expose the impurity to heat, light, and acidic/alkaline conditions to map degradation products .

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and confirm structural changes . Regulatory alignment with USP <1225> ensures method robustness during such investigations .

Q. What strategies optimize the detection of trace-level genotoxic impurities in this compound?

Methodological Answer: Genotoxic impurities (GTIs) require ultra-sensitive detection due to their low thresholds (e.g., ≤1.5 µg/day). Strategies include:

- LC-MS/MS with isotopic dilution : Enhances sensitivity and accuracy for impurities like nitrosamines or alkylating agents .

- Risk assessment : Trace GTIs to synthesis steps (e.g., reagents, catalysts) using ICH M7 principles, followed by targeted method development .

- Collaborative data sharing : Leverage consortium databases (e.g., PQRI/USP) to benchmark impurity levels against industry-wide datasets .

Q. How can computational modeling support the prediction of this compound’s physicochemical behavior?

Methodological Answer: Computational tools like quantitative structure-activity relationship (QSAR) models predict solubility, stability, and reactivity. Key steps include:

- Molecular dynamics simulations : Assess interactions between the impurity and excipients under varying pH and temperature conditions .

- Density functional theory (DFT) : Calculate thermodynamic stability of degradation products .

- Data validation : Cross-reference predictions with experimental results (e.g., HPLC retention times, spectroscopic data) to refine models .

Methodological and Compliance Considerations

Q. What experimental design principles ensure robust validation of impurity quantification methods?

Methodological Answer: Follow ICH Q2(R1) guidelines for method validation:

- Specificity : Demonstrate resolution between the impurity, API, and other degradation products via spiked placebo samples .

- Linearity and range : Test concentrations spanning 50–150% of the target level, with R² ≥0.99 .

- Accuracy/recovery : Use triplicate analyses at three concentration levels (80%, 100%, 120%) .

- System suitability : Include parameters like tailing factor (<2.0) and theoretical plates (>2000) for chromatographic methods .

Q. How should researchers address discrepancies between pharmacopeial standards and observed impurity data?

Methodological Answer: Discrepancies often arise from regional regulatory variations (e.g., USP vs. EP). Mitigation strategies include:

- Comparative analysis : Cross-validate methods against both USP and EP reference standards .

- Elemental impurity mapping : Align with ICH Q3D’s risk-based categorization, adjusting limits based on drug dosage and route .

- Expert consultation : Engage pharmacopeial forums (e.g., USP Expert Committees) to clarify ambiguous requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.